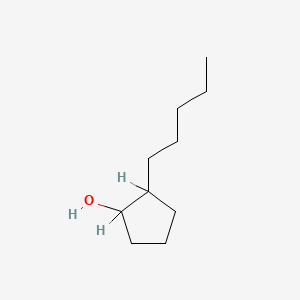

2-Pentylcyclopentan-1-ol

Description

Contextual Significance in Cyclopentanol (B49286) Chemistry

Cyclopentanol and its derivatives are fundamental building blocks in organic synthesis. ontosight.aisolubilityofthings.com The five-membered ring structure is a common motif in many complex natural products and synthetic molecules. solubilityofthings.com The hydroxyl group (-OH) is a versatile functional group that can participate in a wide array of chemical reactions, such as oxidation to ketones, esterification, and nucleophilic substitution. cymitquimica.comontosight.ai

The addition of an alkyl substituent, such as the pentyl group in 2-Pentylcyclopentan-1-ol, significantly influences the molecule's properties. It increases the compound's lipophilicity and can introduce steric effects that direct the outcome of chemical reactions. The study of substituted cyclopentanols is critical for developing new synthetic methodologies, including stereoselective reactions that produce specific diastereoisomers. researchgate.netnih.gov The ability to control the synthesis of specific isomers is a major goal in modern organic chemistry, as different isomers can have vastly different properties and applications. ontosight.ai

Overview of Research Trajectories

Research involving this compound and related structures follows several key trajectories.

Synthetic Methodologies: A primary area of research is the development of efficient and stereoselective methods for synthesizing substituted cyclopentanols. researchgate.nettandfonline.com Common strategies include the reduction of the corresponding ketone, 2-pentylcyclopentanone (B1204629), using reagents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com Another approach involves the catalytic hydroformylation of 1-pentene (B89616) followed by reduction. smolecule.com More advanced research focuses on cascade cyclizations and catalytic annulation reactions to construct the cyclopentane (B165970) ring with high control over stereochemistry. researchgate.netnih.gov

Fragrance and Flavor Chemistry: this compound, known commercially as Delphol, is a significant molecule in the fragrance industry. smolecule.comthegoodscentscompany.com It is valued for its green, floral, and jasmine-like scent with fruity undertones, often compared to magnolia and tea. thegoodscentscompany.comfirmenich.comfirmenich.com Research in this area focuses on correlating the specific stereochemistry of the molecule with its olfactory profile and stability in various formulations. thegoodscentscompany.comfirmenich.com It is often used to enrich white floral notes in perfumes. firmenich.comfirmenich.com The compound is noted for its excellent stability, making it a versatile ingredient in fine fragrances, shampoos, and other consumer products. thegoodscentscompany.comfirmenich.com

Intermediate for Complex Synthesis: The functional groups of this compound make it a useful intermediate in the synthesis of more complex molecules. smolecule.com For instance, it can serve as a starting material for creating macrocyclic lactones, which are of interest in drug discovery due to their potential biological activities. smolecule.com The reactivity of the cyclopentanol core is also exploited in the synthesis of other valuable compounds, such as certain perfume materials derived from its corresponding ketone. google.com

Chemical and Physical Data

The properties of this compound have been characterized through various analytical methods.

Table 1: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H20O | smolecule.comnih.gov |

| Molecular Weight | 156.27 g/mol | echemi.com |

| Boiling Point (estimated) | 212.8 °C | echemi.com |

| Flash Point | 95 °C / 203 °F | thegoodscentscompany.comfirmenich.com |

| Density | 0.904 g/cm³ | echemi.com |

| Vapor Pressure | 0.038 mmHg @ 25°C (est) | thegoodscentscompany.com |

| XLogP3 | 3.2 | nih.govechemi.com |

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclopentanol |

| 1-Pentene |

| 2-Pentylcyclopentanone |

| Carbon monoxide |

| Hydrogen |

| Lithium aluminum hydride |

| Sodium borohydride |

| Delphol |

| cis-Jasmone |

| Methyl jasmonate |

Structure

3D Structure

Properties

IUPAC Name |

2-pentylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-6-9-7-5-8-10(9)11/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYGSCHWFNRSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052576 | |

| Record name | 2-Pentylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclopentanol, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

84560-00-9 | |

| Record name | 2-Pentylcyclopentan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84560-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanol, 2-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084560009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanol, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pentylcyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations and Isomerism of 2 Pentylcyclopentan 1 Ol

Elucidation of Chiral Centers and Potential Stereoisomers

2-Pentylcyclopentan-1-ol possesses a molecular structure that gives rise to stereoisomerism due to the presence of chiral centers. A chiral center is a carbon atom that is bonded to four different groups, resulting in non-superimposable mirror images called enantiomers.

The structure of this compound features two such chiral centers:

C1: The carbon atom bearing the hydroxyl (-OH) group.

C2: The carbon atom to which the pentyl group is attached.

The presence of two distinct chiral centers means that the number of possible stereoisomers can be calculated using the 2n rule, where 'n' is the number of chiral centers. In this case, with n=2, there are 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relative configuration of the hydroxyl and pentyl groups can be either on the same side of the cyclopentane (B165970) ring (cis) or on opposite sides (trans), with each of these diastereomers having a non-superimposable mirror image (enantiomer).

| Stereoisomer | Configuration at C1 | Configuration at C2 | Relationship |

|---|---|---|---|

| (1R, 2R) | R | R | Enantiomers |

| (1S, 2S) | S | S | |

| (1R, 2S) | R | S | Enantiomers |

| (1S, 2R) | S | R |

Methodologies for Stereoisomer Characterization and Separation

The characterization and separation of the stereoisomers of this compound are crucial for understanding their individual properties. While specific studies detailing the separation of this compound isomers are not extensively documented in publicly available literature, established methodologies for the chiral separation of alcohols are applicable.

Characterization Techniques:

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the light to an equal but opposite degree.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, the use of chiral resolving agents or chiral solvents can induce diastereomeric interactions, leading to distinguishable spectra.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of chiral molecules.

Separation Techniques:

Chiral Chromatography: This is a powerful and widely used method for separating enantiomers.

Chiral Gas Chromatography (GC): By using a chiral stationary phase, the enantiomers of volatile compounds like this compound can be separated based on their differential interactions with the stationary phase.

Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this method employs a chiral stationary phase to resolve enantiomers in a liquid mobile phase.

Derivatization with a Chiral Resolving Agent: The racemic mixture of this compound can be reacted with a single enantiomer of a chiral carboxylic acid or other resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by conventional techniques such as crystallization or chromatography. Subsequent removal of the resolving agent yields the separated enantiomers of this compound.

| Methodology | Principle | Applicability to this compound |

|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase. | High, due to the volatility of the compound. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Applicable, especially after derivatization. |

| Derivatization and Crystallization/Chromatography | Formation of diastereomers with different physical properties. | A classic and effective method for resolving alcohol enantiomers. |

Influence of Stereochemistry on Chemical Reactivity and Synthetic Pathways

The stereochemical configuration of this compound significantly influences its chemical reactivity. The spatial arrangement of the hydroxyl and pentyl groups can affect the accessibility of the reactive sites and the stability of transition states in chemical reactions.

Influence on Reactivity:

Steric Hindrance: The relative orientation of the bulky pentyl group with respect to the hydroxyl group can create steric hindrance. For example, in the cis isomer, the pentyl group may partially block the approach of a reagent to the hydroxyl group, potentially leading to a slower reaction rate compared to the trans isomer where the groups are on opposite sides.

Reaction Mechanisms: The stereochemistry can dictate the stereochemical outcome of a reaction. For instance, in an elimination reaction, the relative orientation of the hydroxyl group and a neighboring hydrogen atom will determine which alkene isomer is formed.

Enzymatic Reactions: In biological systems, enzymes are chiral catalysts and will often interact with only one specific stereoisomer of a substrate. Therefore, the different stereoisomers of this compound would be expected to exhibit different behaviors in enzymatic transformations.

Influence on Synthetic Pathways:

Stereoselective Synthesis: The synthesis of a specific stereoisomer of this compound requires a stereoselective approach. This can be achieved through various strategies:

Use of Chiral Starting Materials: Starting from a known chiral precursor can lead to the formation of a specific stereoisomer.

Chiral Catalysts: The use of chiral catalysts can direct a reaction to favor the formation of one enantiomer over the other.

Substrate-Controlled Diastereoselection: The existing stereochemistry in a substrate can influence the stereochemical outcome of a subsequent reaction. For example, the reduction of 2-pentylcyclopentanone (B1204629) with a hydride reagent can lead to a mixture of cis and trans isomers of this compound, with the ratio depending on the steric and electronic properties of the ketone and the reagent.

| Property | Influence of Stereochemistry | Example for this compound |

|---|---|---|

| Reaction Rate | Steric hindrance can affect the rate of reaction. | The cis isomer may react slower in certain reactions due to the proximity of the pentyl group to the hydroxyl group. |

| Reaction Product | The stereochemistry of the starting material can determine the stereochemistry of the product. | Elimination reactions will yield different alkene products depending on the starting stereoisomer. |

| Synthetic Strategy | Specific stereoisomers require stereoselective synthetic methods. | Asymmetric reduction of 2-pentylcyclopentanone can be employed to favor the formation of a particular stereoisomer. |

Advanced Synthetic Methodologies for 2 Pentylcyclopentan 1 Ol and Its Analogues

Strategies for Cyclopentanol (B49286) Ring Formation and Functionalization

The construction of the substituted cyclopentanol framework is a critical step in the synthesis of 2-pentylcyclopentan-1-ol and its derivatives. The efficient synthesis of such densely functionalized cyclopentane (B165970) structures is a significant task in organic chemistry. fgcu.edunih.govacs.org Modern synthetic strategies often seek to build the ring and introduce key functional groups in a controlled manner.

Key strategies include:

Cyclization Reactions : Precursors can be designed to undergo cyclization to form the cyclopentane ring. smolecule.com For instance, intramolecular aldol (B89426) condensation of specific diones can be a viable pathway to cyclopentanone (B42830) precursors. nih.gov

Multi-component Reactions : Advanced methods involve the coupling of three or more simple starting materials in a single operation. fgcu.edunih.govacs.org For example, a three-component coupling of magnesium acetylides, silyl (B83357) glyoxylates, and nitroalkenes can produce highly functionalized intermediates that are then converted to cyclopentenol (B8032323) derivatives through a Lewis-acid-assisted Henry cyclization. fgcu.edunih.govacs.org

Ring Opening of Epoxides : A straightforward method involves the ring-opening of spiroepoxides with appropriate nucleophiles, such as amines or ethyl carbamate, to yield bifunctionalized cyclopentanol derivatives. researchgate.net

Alkylation of Cyclopentanone : A common and direct approach is the alkylation of cyclopentanone or its derivatives. The introduction of the pentyl group at the C-2 position is a key transformation, which can be followed by reduction of the ketone to the alcohol.

These methodologies provide a versatile toolbox for chemists to construct the core cyclopentanol structure, which can then be further elaborated to produce this compound. nih.gov

| Strategy | Description | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| Multi-component Coupling/Cyclization | A cascade reaction combines three simple molecules, followed by a Lewis-acid-assisted cyclization to form a highly functionalized cyclopentenol ring. | Mg acetylides, silyl glyoxylates, nitroalkenes | fgcu.edu, nih.gov, acs.org |

| Spiroepoxide Ring Opening | Nucleophilic attack on a spiroepoxide opens the ring to form a bifunctionalized cyclopentanol derivative. | Spiroepoxides, amines, ethyl carbamate | researchgate.net |

| Aldol Condensation/Hydrogenation | Intramolecular aldol condensation of a diketone (like 1,4-dicarbonyl compounds) forms a cyclopentenone, which is then hydrogenated. | 1,4-Diketones, acid/base catalyst, H₂/metal catalyst | nih.gov |

| Grignard Reaction | Reaction of a cyclopentanone with a pentylmagnesium bromide Grignard reagent, followed by reduction. | Cyclopentanone, pentynylmagnesium bromide, LiAlH₄ | smolecule.com |

Stereoselective Synthesis Approaches to this compound

Controlling the stereochemistry of the two adjacent stereocenters (C-1 and C-2) in this compound is a significant synthetic challenge. The relative orientation of the pentyl group and the hydroxyl group (cis or trans) can influence the molecule's properties.

One of the most common methods for producing this compound is the reduction of the corresponding ketone, 2-pentylcyclopentan-1-one. smolecule.com The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Hydride Reductions : Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are commonly used to reduce the ketone. smolecule.com The stereoselectivity is often governed by the steric hindrance of the pentyl group, which directs the incoming hydride to the opposite face of the ring, typically favoring the formation of the trans isomer.

Catalytic Hydrogenation : This method can also be employed, though it may offer different stereoselectivity compared to hydride reagents.

Asymmetric Synthesis : For producing enantiomerically pure isomers, more advanced techniques are required. A notable approach involves the samarium(II) iodide/Pd(0)-promoted conversion of carbohydrate-derived substrates. This method can produce enantiomerically pure alkynylcyclopentanols via a ring-contraction process with excellent stereoselectivity, yielding a trans configuration between the alkynyl and hydroxyl groups. smolecule.com Such an intermediate could then be hydrogenated to give a specific stereoisomer of this compound.

Research into the reductive cyclization of precursors like (E)-7-oxo-2-heptenoate has shown the ability to produce 2-alkylcyclopentanols with high diastereoselectivity, achieving trans:cis ratios of up to 50:1. okayama-u.ac.jp

| Method | Description | Typical Stereochemical Outcome | Reference |

|---|---|---|---|

| Hydride Reduction of 2-Pentylcyclopentanone (B1204629) | Reduction of the ketone using NaBH₄ or LiAlH₄. | Generally favors the trans isomer due to steric hindrance. | smolecule.com |

| SmI₂/Pd(0)-Promoted Ring Contraction | Conversion of carbohydrate substrates to enantiomerically pure alkynylcyclopentanols. | Excellent stereoselectivity for the trans isomer. | smolecule.com |

| Reductive Cyclization of Heptenoates | Cyclization of linear keto-esters to form 2-alkylcyclopentanols. | Can achieve high trans:cis ratios (e.g., 24:1 to 50:1). | okayama-u.ac.jp |

Catalytic Transformations in this compound Production

Catalysis plays a pivotal role in the efficient and scalable production of this compound. The most prominent catalytic transformation is the hydrogenation of the precursor, 2-pentylcyclopentan-1-one. smolecule.com

Catalytic Hydrogenation of 2-Pentylcyclopentan-1-one : This reaction involves the addition of hydrogen across the carbonyl double bond to form the secondary alcohol. pressbooks.pub The process requires a metal catalyst to facilitate the reaction, which would otherwise be extremely slow. organicchemistrydata.orglibretexts.org

Catalysts : A variety of heterogeneous metal catalysts are effective for this transformation. The most commonly used metals are from Group 10, including palladium (Pd), platinum (Pt), and nickel (Ni). pressbooks.puborganicchemistrydata.org These are typically dispersed on a high-surface-area support like activated carbon (e.g., Pd/C) to maximize catalytic activity. pressbooks.pub

Mechanism : The reaction begins with the adsorption of hydrogen gas onto the surface of the metal catalyst, leading to the dissociation of the H-H bond. youtube.com The ketone also adsorbs onto the catalyst surface, allowing for the stepwise transfer of hydrogen atoms to the carbonyl carbon and oxygen, resulting in the formation of this compound. youtube.com

Reaction Conditions : The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to significantly elevated levels. The choice of solvent, temperature, and catalyst can influence the reaction rate and selectivity. illinois.edu

An alternative catalytic route involves the hydroformylation of 1-pentene (B89616) to produce an aldehyde, which can then undergo further transformations and cyclization before a final reduction step to yield the target alcohol. smolecule.com Furthermore, there is growing interest in producing cyclopentanone precursors from renewable biomass sources, such as furfural, through catalytic conversion processes. nih.gov

| Catalyst System | Description | Advantages | Reference |

|---|---|---|---|

| Pd/C | Palladium on a carbon support. A widely used and effective catalyst for hydrogenation. | High activity, good selectivity, can be recycled. | organicchemistrydata.org, pressbooks.pub |

| Platinum (Pt) | Often used as platinum(IV) oxide (Adam's catalyst) or on a support. | Very active, effective for a wide range of reductions. | organicchemistrydata.org, libretexts.org |

| Raney Nickel (Ra-Ni) | A fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy. | Cost-effective, highly active, but can be pyrophoric. | illinois.edu |

| Ruthenium (Ru) | Used as dioxide or on a support, often for aromatic ring reductions but also ketones. | Resistant to poisoning, active at moderate temperatures and pressures. | illinois.edu |

Derivatization and Chemical Modification Studies of this compound

This compound possesses a versatile secondary alcohol functional group, which allows for a variety of chemical modifications to produce new derivatives. smolecule.com These derivatization studies are crucial for exploring new applications, such as in the synthesis of complex molecules or fragrance compounds. smolecule.com The chemical modification of functional groups is a fundamental strategy in organic synthesis. biologiachile.clnih.gov

Key derivatization reactions include:

Oxidation : The secondary hydroxyl group of this compound can be readily oxidized to form the corresponding ketone, 2-pentylcyclopentan-1-one. smolecule.com This transformation can be achieved using a range of common oxidizing agents. This ketone is a significant compound in its own right, often used in the fragrance industry. nih.gov

Esterification : Reaction with carboxylic acids or their derivatives (like acyl chlorides) under appropriate conditions yields esters. smolecule.com These esters are often synthesized for their unique fragrance profiles. The reaction is typically an acid-catalyzed nucleophilic acyl substitution.

Dehydration : Under acidic conditions, this compound can undergo dehydration, eliminating a molecule of water to form alkenes. smolecule.com The major product is typically the most stable alkene, which would be 1-pentylcyclopent-1-ene, but other isomers can also be formed.

Etherification : The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.

These modifications highlight the utility of this compound as a building block in organic synthesis. smolecule.com

| Reaction Type | Reagent(s) | Product(s) | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate (B83412), Chromium trioxide, PCC, etc. | 2-Pentylcyclopentan-1-one | smolecule.com |

| Esterification | Carboxylic acid (e.g., Acetic Acid) + Acid Catalyst | 2-Pentylcyclopentyl acetate | smolecule.com |

| Dehydration | Strong acid (e.g., H₂SO₄) + Heat | 1-Pentylcyclopent-1-ene and other alkene isomers | smolecule.com |

| Etherification | Base (e.g., NaH) followed by an alkyl halide (e.g., CH₃I) | 1-Methoxy-2-pentylcyclopentane |

Reaction Mechanisms and Pathways Involving 2 Pentylcyclopentan 1 Ol

Oxidation and Reduction Pathways of the Cyclopentanol (B49286) Moiety

The cyclopentanol moiety in 2-pentylcyclopentan-1-ol is the primary site for oxidation and reduction reactions. These transformations target the hydroxyl group and the carbon to which it is attached, leading to the formation of new functional groups.

Oxidation:

The secondary alcohol group of this compound can be oxidized to form the corresponding ketone, 2-pentylcyclopentanone (B1204629). smolecule.comvulcanchem.com This is a common transformation for secondary alcohols and can be achieved using a variety of oxidizing agents. smolecule.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are effective for this purpose. smolecule.com The reaction generally proceeds through the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom bonded to the hydroxyl group.

A study on the oxidation of cyclopentanol itself provides insights into the initial steps of this process. The reaction of cyclopentanol with hydroxyl radicals, which can be a key step in both combustion and atmospheric chemistry, is of significant interest. researchgate.net The α-radical of cyclopentanol (the radical formed at the carbon bearing the hydroxyl group) preferentially undergoes a HO2 elimination reaction to form the stable cyclopentanone (B42830). researchgate.netkaust.edu.sa This pathway is considered a major route in the oxidation of cyclopentanol. researchgate.net

Reduction:

While this compound is already an alcohol, reduction reactions can be relevant in the context of its synthesis or in reactions involving other functional groups that might be present in more complex derivatives. For instance, the synthesis of this compound can be achieved by the reduction of 2-pentylcyclopentanone. smolecule.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). smolecule.com These reagents deliver a hydride ion (H-) to the carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

It is important to note that a related compound, 2-(pent-4-yn-1-yl)cyclopentan-1-ol, which has an alkyne group in the side chain, can undergo reduction of the carbon-carbon triple bond to a saturated alkyl chain using a catalyst like palladium on carbon (Pd/C). smolecule.com This hydrogenation reaction would yield this compound. smolecule.com

Cycloaddition and Rearrangement Reactions

The cyclopentane (B165970) ring and its substituents can participate in more complex transformations, including cycloaddition and rearrangement reactions, which can lead to the formation of new ring systems or structural isomers.

Cycloaddition Reactions:

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. While this compound itself is saturated, its derivatives or precursors can participate in such reactions. For example, the Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. researchgate.net A bicyclopentane derivative, which could be a precursor to the cyclopentane ring in this compound, can be prepared through a Diels-Alder reaction of cyclopentadiene. google.com

Furthermore, the study of enzyme-catalyzed cycloadditions has revealed that some enzymes can catalyze competitive [2+2] and [4+2] cycloadditions. nih.gov While not directly involving this compound, this highlights the potential for complex cycloadditions in related systems.

Rearrangement Reactions:

Rearrangement reactions involve the migration of an atom or group within a molecule. A 1,2-rearrangement, also known as a Whitmore 1,2-shift, is a common type where a substituent moves to an adjacent atom. wikipedia.org These rearrangements are often driven by the formation of a more stable intermediate, such as a more substituted carbocation. wikipedia.org While specific examples involving this compound are not prevalent in the provided search results, carbocation intermediates formed during certain reactions (e.g., dehydration under acidic conditions) could potentially undergo such rearrangements.

The smolecule.comresearchgate.net-Wittig rearrangement is another type of sigmatropic reaction that allows for the synthesis of homoallylic alcohols from allyl ethers. organic-chemistry.org This type of rearrangement proceeds through a concerted, six-electron, five-membered cyclic transition state. organic-chemistry.org

Substitution and Elimination Reactions

The hydroxyl group of this compound is a key functional group that can undergo both substitution and elimination reactions.

Substitution Reactions:

Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups. smolecule.com For this to occur, the hydroxyl group must first be converted into a better leaving group, for instance, by protonation in the presence of an acid. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen. smolecule.com Esterification is another important substitution reaction where this compound reacts with a carboxylic acid to form an ester. smolecule.com

Elimination Reactions:

Under acidic conditions and with heat, this compound can undergo dehydration, which is an elimination reaction where a molecule of water is lost to form an alkene. smolecule.commrcolechemistry.co.uk The reaction typically proceeds via an E1 or E2 mechanism. In the E1 mechanism, the hydroxyl group is protonated and leaves as water, forming a carbocation intermediate. A base (which can be water or another molecule of the alcohol) then removes a proton from an adjacent carbon to form a double bond. The dehydration of pentan-2-ol, a similar secondary alcohol, can lead to a mixture of alkenes, including pent-1-ene and pent-2-ene. pearson.com

Regioselectivity and Stereoselectivity in this compound Reactions

Regioselectivity:

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. ddugu.ac.in In the dehydration of this compound, the removal of a proton from either the adjacent carbon on the ring or the first carbon of the pentyl group can lead to different alkene products. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product. pearson.com However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). khanacademy.org

Addition reactions to alkenes derived from this compound would also exhibit regioselectivity. For example, the addition of an unsymmetrical reagent like HBr would follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon. msu.edu

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another. In reactions involving this compound, the stereochemistry at the two chiral centers (C1 and C2) can influence the stereochemical outcome of the reaction. For example, catalytic reduction of a precursor ketone can lead to specific stereoisomers of the alcohol depending on the catalyst and reaction conditions. google.com The synthesis of certain cyclopentanol derivatives can proceed with excellent stereoselectivity, leading to a specific trans configuration between the substituents. smolecule.com

Addition reactions to alkenes formed from this compound can also be stereoselective. Depending on the reaction mechanism, the addition can be syn (addition to the same face of the double bond) or anti (addition to opposite faces). masterorganicchemistry.com

Below is a table summarizing some of the key reactions and their characteristics:

| Reaction Type | Reagents/Conditions | Product(s) | Key Features |

| Oxidation | KMnO4, CrO3 | 2-Pentylcyclopentanone | Forms a ketone from the secondary alcohol. smolecule.comsmolecule.com |

| Reduction of Ketone | LiAlH4, NaBH4 | This compound | Synthesis of the alcohol from the corresponding ketone. smolecule.com |

| Esterification | Carboxylic Acid | Ester | Substitution of the hydroxyl group. smolecule.com |

| Dehydration | Acid, Heat | Alkenes | Elimination of water to form a double bond. smolecule.com |

| Substitution | SOCl2, PBr3 | Halogenated Cyclopentane | Replacement of the hydroxyl group with a halogen. smolecule.com |

Computational Chemistry and Molecular Modeling of 2 Pentylcyclopentan 1 Ol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules like 2-Pentylcyclopentan-1-ol. The cyclopentane (B165970) ring is not planar and exists in puckered conformations to relieve ring strain. The two most common conformations are the "envelope" and "half-chair" forms. The presence of two substituents on the cyclopentane ring, a hydroxyl group at position 1 and a pentyl group at position 2, leads to a number of possible stereoisomers and conformers.

The relative energies of these different arrangements can be calculated using various quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). These calculations can help identify the most stable conformers and the energy barriers for interconversion between them. For a substituted cyclopentanol (B49286) like this compound, the orientation of the pentyl and hydroxyl groups (axial vs. equatorial) in the various ring puckering conformations will significantly influence their relative stability. Generally, bulky alkyl groups tend to favor pseudo-equatorial positions to minimize steric hindrance.

Table 1: Illustrative Conformational Analysis of a Substituted Cyclopentanol using DFT

| Conformer | Dihedral Angle (C1-C2-C3-C4) (degrees) | Relative Energy (kcal/mol) |

| Half-Chair (eq-OH, eq-Pentyl) | 45.0 | 0.00 |

| Half-Chair (ax-OH, eq-Pentyl) | 44.5 | 1.25 |

| Envelope (eq-OH, eq-Pentyl) | 25.0 | 0.85 |

| Envelope (ax-OH, eq-Pentyl) | 24.8 | 2.10 |

Note: This table presents hypothetical data for illustrative purposes, based on general principles of conformational analysis of substituted cyclopentanes.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are of particular interest.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations can help in assigning the peaks in an experimental NMR spectrum and can be particularly useful for distinguishing between different stereoisomers. The predicted chemical shifts are sensitive to the molecular geometry, and therefore, accurate conformational analysis is crucial for reliable predictions.

Infrared Spectroscopy: The vibrational frequencies and their corresponding intensities in an IR spectrum can also be computed. These calculations help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the O-H stretching of the hydroxyl group and the C-H stretching and bending vibrations of the alkyl chain and the cyclopentane ring. The calculated frequencies are often scaled to better match experimental data.

Table 2: Predicted Spectroscopic Data for a Representative Conformer of this compound

| Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C1-OH) | 75.2 ppm |

| ¹H NMR Chemical Shift (H-O) | 2.1 ppm |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ |

| IR Frequency (C-O stretch) | 1050 cm⁻¹ |

Note: These are illustrative predicted values and would need to be calculated for the specific conformers of this compound using appropriate computational methods.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry provides a powerful avenue to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key stationary points such as reactants, products, intermediates, and transition states can be identified. This allows for the determination of reaction pathways and the calculation of activation energies, which are crucial for understanding reaction kinetics.

For this compound, several reactions could be computationally studied, including:

Dehydration: The acid-catalyzed dehydration of this compound would likely proceed through an E1 or E2 mechanism to form various isomeric alkenes. Computational studies could elucidate the preferred pathway, the structure of the carbocation intermediate (in an E1 mechanism), and the factors controlling the regioselectivity of the resulting double bond.

Oxidation: The oxidation of the secondary alcohol group in this compound to a ketone (2-pentylcyclopentan-1-one) can be investigated. Quantum chemical calculations can model the interaction with various oxidizing agents and determine the transition state structures and activation barriers for the reaction.

Table 3: Hypothetical Calculated Activation Energies for Reactions of a Secondary Alcohol

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Acid-Catalyzed Dehydration (E1) | DFT (B3LYP/6-31G) | 25.5 |

| Oxidation with Chromic Acid | DFT (B3LYP/6-31G) | 15.2 |

Note: This table provides hypothetical data to illustrate the type of information that can be obtained from computational studies of reaction mechanisms.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity or physical properties. As this compound is used as a fragrance ingredient, QSAR models could be developed to understand and predict its olfactory properties.

These models typically involve the calculation of a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. These descriptors are then used to build a mathematical model that relates them to a specific activity, such as odor intensity or character. For this compound, relevant descriptors might include:

Topological descriptors: Molecular weight, number of atoms, etc.

Geometrical descriptors: Molecular surface area, volume, etc.

Electronic descriptors: Dipole moment, partial charges on atoms, etc.

By developing QSAR models for a series of related fragrance compounds, it may be possible to predict the odor properties of new, unsynthesized molecules, thereby guiding the design of novel fragrance ingredients.

Table 4: Selected Molecular Descriptors for QSAR Modeling of a Fragrance Molecule

| Descriptor | Description | Illustrative Value |

| Molecular Weight | Mass of one mole of the substance | 156.27 g/mol |

| LogP | Octanol-water partition coefficient | 3.5 |

| Polar Surface Area | Surface sum over all polar atoms | 20.2 Ų |

| Dipole Moment | Measure of the net molecular polarity | 1.8 D |

Note: The illustrative values are typical for a molecule of this size and functionality and would need to be specifically calculated for this compound.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the definitive identification of 2-pentylcyclopentan-1-ol. Unlike standard mass spectrometry, HRMS provides the high-resolution mass of the molecule and its fragments, enabling the determination of its elemental composition with a high degree of confidence. For this compound (C10H20O), the predicted monoisotopic mass is 156.151415 Da. uni.lunih.gov HRMS can verify this mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

When coupled with techniques like gas chromatography (GC-MS), mass spectrometry allows for the analysis of complex mixtures. nih.gov The fragmentation pattern observed in the mass spectrum provides structural information. For the related compound 2-pentylcyclopentan-1-one, prominent peaks are observed at m/z values of 84, 41, 55, 29, and 27, which correspond to characteristic fragments of the molecule. nih.gov Similar fragmentation analysis for this compound aids in its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. This allows for the differentiation between structural isomers, such as this compound and 1-pentylcyclopentan-1-ol. nih.govvulcanchem.com

The number of signals, their chemical shifts, splitting patterns (in ¹H NMR), and relative peak areas in the NMR spectra are unique to a specific isomer. physicsandmathstutor.com For instance, the ¹H NMR spectrum of 4-cyclopentylpentan-1-ol, a related compound, shows a distinct doublet at 0.88 ppm, characteristic of the methyl group. google.com Similarly, the ¹³C NMR spectrum of 1-pentylcyclopentan-1-ol provides specific signals for each of its carbon atoms. nih.gov By analyzing the complete NMR data, the precise connectivity of the pentyl group and the hydroxyl group on the cyclopentane (B165970) ring can be established, unequivocally identifying the this compound isomer.

Table 1: Predicted NMR Data for Cyclopentanol (B49286) Derivatives

| Compound | Isomer | Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |

|---|---|---|---|

| Pentylcyclopentanol | This compound | Multiple signals corresponding to the pentyl chain and cyclopentane ring protons, with specific splitting patterns indicating their connectivity. | Distinct signals for each of the 10 carbon atoms, with chemical shifts indicative of their local electronic environment. |

| Pentylcyclopentanol | 1-pentylcyclopentan-1-ol | Different signal patterns compared to the 2-isomer due to the different substitution on the cyclopentane ring. | A unique set of 10 carbon signals reflecting the altered molecular symmetry. |

Note: This table presents a conceptual representation of expected NMR data. Actual chemical shifts and splitting patterns would be determined experimentally.

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS)

Chromatographic methods are fundamental for the separation and quantification of this compound from reaction mixtures and for assessing its purity. Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is particularly well-suited for the analysis of volatile compounds like this alcohol. ekb.eg

In GC, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. When combined with mass spectrometry (GC-MS), this technique provides both separation and structural information simultaneously. nih.gov The area under the chromatographic peak is proportional to the amount of the compound present, allowing for accurate quantification. Commercial samples of related compounds often specify a purity of over 99.0% as determined by GC. vulcanchem.com

Table 2: GC-MS Analysis Parameters for Volatile Compounds

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., Rtx-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temperature hold, followed by a ramp to a final temperature. |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

This table outlines typical parameters for GC-MS analysis of volatile organic compounds and is not specific to this compound.

Chiral Chromatography for Enantiomeric and Diastereomeric Analysis

This compound possesses chiral centers, meaning it can exist as enantiomers and diastereomers, which are non-superimposable mirror images and non-mirror image stereoisomers, respectively. gcms.cz These stereoisomers can have different biological and sensory properties. Chiral chromatography is a specialized technique used to separate and quantify these different stereoisomers. chiralpedia.com

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to their separation. researchgate.net High-Performance Liquid Chromatography (HPLC) with a chiral column is a common approach. mdpi.com Alternatively, an indirect method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated by standard chromatographic techniques like HPLC or GC. chromatographyonline.com The ability to separate and analyze the stereoisomeric composition of this compound is crucial for ensuring the desired properties of the final product, particularly in applications like fragrances where stereochemistry can significantly impact the scent profile. chromatographyonline.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Pentylcyclopentan-1-one |

| 1-Pentylcyclopentan-1-ol |

| 4-Cyclopentylpentan-1-ol |

| 2-chloroethyl methyl sulfide |

| 3-(methylthio)propionitrile |

| 3-Methyl-2-pentylcyclopentan-1-ol |

| 3-Methyl-2-pentylcyclopentanone |

| 3-(Methylsulfanyl)cyclopentan-1-ol |

| 3-(Methylsulfonyl)cyclopentan-1-ol |

| Nectaryl |

| (2,6-dimethylphenyl)phenyl- methanol |

| (2-methylphenyl)phenylmethanol |

| 4-octanol |

| (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid |

| Ibuprofen |

| Linalool oxides |

| BINAM |

| Warfarin |

| Propan-1-ol |

| Propan-2-ol |

| Phenylethanone |

| Phenylethanal |

| 2,4-dinitrophenylhydrazine |

| Methyl cinnamate |

| 1,1,2-trimethylcyclopentane |

| 5-(2-Methylcyclopent-1-enyl)pentan-1-ol |

| 5-(5-Methylcyclopent-1-enyl)pentan-1-ol |

| 4-Cyclopentylidenebutan-1-ol |

| 6-Cyclopentyl-3-methylhexan-3-ol |

| 5-(Cyclopent-1-enyl)-2-methylpentan-2-ol |

| 5-Cyclopentylpentan-2-ol |

| 5-Cyclopentylidene-2-methylpentan-2-ol |

| 5-Cyclopentylidenepent-2-yl propanoate |

| Dodecane |

| Undecane |

| 2-methyl undecane |

| Pentyl cyclohexane |

| 2-butyloctyl alcohol |

| 3, 6-dimethyl undecane |

| P-menthane |

| 2-dodecenol |

| 2-Tridecen-1-ol |

| 2- Hexyl-1-octanol |

| Decanal |

| Hexadecanoic acid |

| Limonene |

| 1-Tetradecene |

| 2-Dodecenolactone |

| Squalene |

| 2-Hexen-1-ol |

| 2-Nonen-1-ol |

| 4-Decenoic acid, methyl ester |

| Butanoic acid, 2-methyl-, methyl ester |

| 2-Hexen-1-ol, acetate |

| 2-hexanal |

| Hexanol |

| 3-hexenil acetate |

Role of 2 Pentylcyclopentan 1 Ol As a Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The utility of 2-pentylcyclopentan-1-ol as a synthetic precursor stems from the reactivity of its constituent parts. The hydroxyl group can undergo oxidation to form the corresponding ketone, 2-pentylcyclopentanone (B1204629), or participate in esterification and etherification reactions. smolecule.com The cyclopentane (B165970) ring provides a scaffold that can be further functionalized.

This versatility allows it to serve as a starting material for various complex molecules.

Macrocyclic Lactones : Research has indicated its use as a starting material in the synthesis of macrocyclic lactones, which are large ring esters. smolecule.com These compounds are of significant interest in drug discovery due to their diverse biological activities. smolecule.com

Prostaglandin Analogues : The core structure of this compound is related to the cyclopentane ring found in prostaglandins (B1171923) and their analogues. Synthetic studies on cyclopentane derivatives often target the creation of these biologically active lipids, with compounds like 2-alkylcyclopentenones serving as key precursors. thegoodscentscompany.comperflavory.com

Polymer Building Blocks : The compound has been identified as a potential building block for synthesizing semiconducting polymers, indicating its utility beyond traditional pharmaceutical or fragrance applications. chemscene.com

The synthesis of complex molecules often relies on strategic intermediates that provide a foundational structure. The 2-pentylcyclopentane skeleton is a recognized motif in the synthesis of various natural products and their analogues. nih.govrsc.org

Applications in Specialty Chemical Manufacturing

In the realm of industrial chemistry, this compound functions as a valuable intermediate in the manufacture of specialty chemicals. These are particular chemical products sold on the basis of their performance or function, rather than their composition, and include substances used in a wide range of industries.

The transformation of this compound into other chemicals is a key aspect of its industrial use. smolecule.com For instance, its oxidation to 2-pentylcyclopentanone provides a ketone that is a significant fragrance ingredient itself but also a precursor for further reactions. fragranceconservatory.comnih.gov Its ability to be integrated into larger molecular structures makes it a useful component in the production of fine chemicals where specific molecular architectures are required. smolecule.com

Integration into Fragrance Molecule Design and Synthesis

The most prominent application of this compound as a building block is within the fragrance industry. smolecule.comsmolecule.com The compound itself, known commercially by trade names such as Delphol HC®, is valued for its distinct scent profile, described as a green, floral, and jasmine-like aroma with undertones of magnolia and tea. thegoodscentscompany.comfirmenich.comspecialchem.com

Beyond its direct use, this compound and its derivatives are integral to the synthesis of other important aroma chemicals.

Relationship to Jasmonates : The structure is closely related to the jasmonate family of fragrances, which includes high-impact molecules like methyl jasmonate and its saturated analogue, Hedione® (methyl dihydrojasmonate). perfumerflavorist.comchimia.ch The discovery and synthesis of Hedione®, a cornerstone of modern perfumery, relies on intermediates built around the cyclopentanone (B42830) framework. perfumerflavorist.com

Precursor to Key Fragrance Ketones : Oxidation of this compound yields 2-pentylcyclopentanone, a widely used fragrance ingredient known for its floral, jasmine, and fruity-coconut notes. smolecule.comfragranceconservatory.com This ketone is a crucial intermediate in the synthesis of other aroma compounds, such as Dihydrojasmone. thegoodscentscompany.com

By-product Utilization : In some industrial processes, this compound is generated as a by-product during the synthesis of Hedione®. firmenich.com This stream is then isolated and utilized, making it an efficient and affordable building block for perfumers. thegoodscentscompany.comfirmenich.com

The integration of this molecule into fragrance design allows for the creation of rich, white floral notes and enhances fruity accords within a perfume composition. thegoodscentscompany.comspecialchem.com

Emerging Research Frontiers and Future Directions

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of 2-pentylcyclopentan-1-ol and related cyclic alcohols is an area of active research, with a strong emphasis on developing more sustainable and efficient methodologies. Traditional synthesis often involves the reduction of the corresponding ketone, 2-pentylcyclopentanone (B1204629). smolecule.com Modern research, however, is exploring pathways that align with the principles of green chemistry, focusing on renewable feedstocks, atom economy, and the reduction of hazardous waste. ijsetpub.commdpi.com

Further advancements lie in the application of novel catalytic systems and reaction conditions:

Biocatalysis : The use of enzymes and whole-cell systems offers high selectivity under mild conditions. ijsetpub.com Enzymes such as peroxygenases are being investigated for the specific hydroxylation of C-H bonds, a reaction that could potentially form cyclic alcohols from hydrocarbon precursors. nih.gov This method avoids harsh reagents and can lead to high enantioselectivity. nih.gov

Flow Chemistry : Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and often reduce waste generation compared to batch processes. ijsetpub.com Their application in the synthesis of fine chemicals is growing, offering a scalable and efficient route for producing compounds like this compound.

Solvent-Free and Alternative Solvents : Research into solvent-free reaction conditions, such as mechanochemical grinding, and the use of greener solvents like ionic liquids is gaining traction to minimize the environmental impact of volatile organic compounds. mdpi.com

These innovative approaches signal a shift towards more environmentally benign and economically viable production methods for this compound.

Advanced Spectroscopic Characterization Techniques

The structural elucidation of this compound, which includes a cyclopentane (B165970) ring, a pentyl chain, and a hydroxyl group, necessitates sophisticated analytical techniques. While standard 1D NMR (¹H and ¹³C) provides basic structural information, advanced spectroscopic methods are crucial for unambiguous assignment and stereochemical determination. ipb.pt

This compound has multiple stereoisomers (diastereomers and enantiomers), and distinguishing between them is a significant analytical challenge. Advanced NMR techniques are indispensable for this purpose:

2D NMR Spectroscopy : Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital. creative-biostructure.com COSY reveals proton-proton couplings within the ring and the alkyl chain, HSQC correlates each proton to its directly attached carbon, and HMBC shows long-range (2-3 bond) correlations, which can definitively place the pentyl group at the C-2 position relative to the hydroxyl group at C-1. ipb.ptcreative-biostructure.com

NOESY/ROESY : Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the relative stereochemistry (e.g., cis vs. trans diastereomers) by identifying protons that are close in space. creative-biostructure.com

Chiral Solvating and Derivatizing Agents : To distinguish enantiomers, which are indistinguishable in a standard achiral NMR environment, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are used. creative-biostructure.comacs.org These agents form diastereomeric complexes with the enantiomers of this compound, leading to separate, observable signals in the NMR spectrum, a phenomenon that allows for the determination of enantiomeric purity. acs.orgmdpi.com

The table below summarizes the application of these advanced NMR techniques for the characterization of this compound.

| Technique | Information Provided | Application to this compound |

| COSY | ¹H-¹H correlations through bonds | Establishes connectivity of protons in the cyclopentane ring and pentyl chain. |

| HSQC/HMQC | One-bond ¹H-¹³C correlations | Assigns each proton to its directly attached carbon atom. creative-biostructure.com |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirms the substitution pattern, linking the pentyl group to C2 and the hydroxyl to C1. creative-biostructure.com |

| NOESY/ROESY | ¹H-¹H correlations through space | Differentiates between cis and trans diastereomers by identifying spatially proximate protons. creative-biostructure.com |

| NMR with CSAs/CDAs | Enantiomeric differentiation | Allows for the quantification of enantiomeric excess by creating distinct spectral environments for each enantiomer. creative-biostructure.comacs.org |

In addition to NMR, chiroptical methods like Circular Dichroism (CD) can be employed, particularly for enantioselective catalyst screening, to provide information on the stereochemistry of the molecule. mpg.de

High-Throughput Screening in Catalyst Discovery for Synthesis

The discovery of efficient and selective catalysts for the synthesis of this compound is being accelerated by high-throughput screening (HTS). numberanalytics.com This approach uses automation and miniaturization to rapidly test large libraries of potential catalysts under various reaction conditions, dramatically speeding up the optimization process that was traditionally done one experiment at a time. numberanalytics.compnas.org

For the synthesis of this compound, a key reaction is the asymmetric reduction of 2-pentylcyclopentanone. HTS is ideally suited for discovering catalysts for such transformations. numberanalytics.com A typical HTS workflow involves:

Library Design : Creating a diverse library of catalysts, which might include various metal precursors and a wide range of chiral ligands. numberanalytics.com

Miniaturized Reactions : Performing hundreds or thousands of reactions in parallel on a microgram or nanomole scale using multi-well plates (e.g., 96, 384, or 1536 wells). chemcopilot.comscienceintheclassroom.org

Rapid Analysis : Quickly analyzing the yield and enantiomeric excess (e.e.) of the product from each well. Analytical techniques compatible with HTS include fluorescence-based assays, mass spectrometry, and circular dichroism. mpg.denih.govnih.gov

A notable example is the discovery of highly enantioselective catalysts for the asymmetric hydrogenation of ketones, a reaction type directly applicable to producing chiral this compound. numberanalytics.com Similarly, HTS has been used to identify novel biocatalysts, such as unspecific peroxygenases (UPOs), for stereoselective hydroxylation reactions. nih.gov

Below is a hypothetical data table illustrating an HTS campaign for the asymmetric hydrogenation of 2-pentylcyclopentanone.

| Catalyst System | Ligand Library | Reaction Conditions Screened | Analytical Method | Outcome |

| Ru-based complexes | Chiral phosphines, diamines | Temperature, H₂ pressure, solvent | Ion Mobility-Mass Spectrometry nih.gov | Identification of catalysts with >95% yield and >98% e.e. |

| Biocatalysts (UPOs) | Enzyme variants | pH, co-solvent, H₂O₂ concentration | Fluorescence Assay nih.gov | Discovery of (R)- and (S)-selective enzymes. nih.gov |

| Rhodium complexes | Josiphos, Walphos ligands | Substrate-to-catalyst ratio | Circular Dichroism mpg.de | Optimization of reaction stoichiometry for cost-effectiveness. |

This systematic and rapid screening of a vast chemical space enables the swift identification of optimal catalysts and conditions, paving the way for more efficient and enantioselective syntheses of this compound. nih.gov

Theoretical Chemistry and Machine Learning Applications for Prediction

Theoretical chemistry and machine learning (ML) are becoming powerful, independent tools in chemical research, allowing for the prediction of molecular properties and reaction outcomes with increasing accuracy. barc.gov.in These computational approaches are being applied to alcohols and cyclic compounds, offering a path to understand and optimize the properties of this compound without the need for extensive experimentation. researchgate.netresearchgate.net

Quantitative Structure-Property Relationship (QSPR) modeling is a key area where these methods are applied. QSPR models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. researchgate.netnih.gov For a molecule like this compound, these models can predict properties such as:

Boiling point

Density

Enthalpy of vaporization

Solubility

These models are built by calculating a set of "descriptors" that numerically represent the molecule's structural and electronic features. aps.org Machine learning algorithms, such as random forests or neural networks, are then trained on datasets of known compounds to learn the correlation between these descriptors and the properties of interest. chemrxiv.orgst-andrews.ac.uk

| Descriptor Type | Examples | Properties Predicted for Alcohols |

| Topological Descriptors | Molecular connectivity indices, Wiener index | Boiling point, vapor pressure nih.gov |

| Quantum-Chemical Descriptors | HOMO/LUMO energies, partial charges, dipole moment | Reaction enthalpies, pKa researchgate.netresearchgate.net |

| Geometrical Descriptors | Molecular surface area, volume | Density, solubility |

| Constitutional Descriptors | Molecular weight, atom counts | General physical properties aps.org |

The integration of ML with theoretical chemistry is also being used to accelerate the discovery of new catalysts and reaction pathways. barc.gov.in By predicting reaction outcomes and catalyst performance, these models can guide experimental efforts, focusing on the most promising candidates and reducing the time and resources spent on trial-and-error approaches. As these computational tools continue to advance, they will play an increasingly crucial role in the targeted design and understanding of molecules like this compound.

Q & A

Q. What are the established synthetic routes for 2-pentylcyclopentan-1-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound typically involves cyclopentanone derivatives and alkylation agents. For example, hydroboration-oxidation of cyclopentene derivatives with pentyl groups can yield the target compound. Key reagents include BH₃·Me₂S for hydroboration and H₂O₂/NaOH for oxidation . Optimization involves controlling temperature (e.g., -25°C for stereoselective synthesis) and stoichiometric ratios of reagents. Catalytic hydrogenation or Grignard reactions may also be explored for alternative pathways .

Q. How can researchers validate the purity and structural identity of this compound using analytical techniques?

- Methodological Answer : Combine gas chromatography-mass spectrometry (GC/MS) for volatile compound analysis and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For GC/MS, compare retention indices and mass fragmentation patterns against libraries (e.g., NIST Chemistry WebBook) . In NMR, analyze proton environments: the cyclopentanol hydroxyl proton (~1–5 ppm) and pentyl chain protons (0.5–1.5 ppm). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to toxicological profiles for alcohol derivatives, focusing on dermal and inhalation exposure risks . Use fume hoods for volatile steps (e.g., distillation), nitrile gloves to prevent skin absorption, and emergency eyewash stations. Toxicity screening should follow EPA endocrine disruptor guidelines, including in vitro assays for receptor binding . Waste disposal must comply with halogen-free organic waste regulations .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective for stereochemical control?

- Methodological Answer : Chiral catalysts like (+)-IpcBH₂ (derived from α-pinene) enable asymmetric hydroboration of cyclopentene precursors, achieving >90% enantiomeric excess (ee) . Reaction conditions (e.g., -25°C, anhydrous solvents) are critical. Characterize enantiomers using chiral GC columns or polarimetry. Compare optical rotation data with literature values for validation .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. Re-evaluate properties using standardized methods:

- Boiling Point : Use differential scanning calorimetry (DSC) under reduced pressure.

- Solubility : Perform shake-flask experiments in water/organic solvents (e.g., logP determination via HPLC) .

Cross-reference data with authoritative databases (e.g., PubChem, NIST) and report measurement conditions explicitly .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

- Methodological Answer : Use EPI Suite™ to estimate biodegradation half-lives and bioaccumulation factors. Molecular dynamics simulations (e.g., Gaussian 16) model hydrolysis pathways under varying pH. Compare results with EPA endocrine disruptor screening data to assess ecological risks . Experimental validation via soil microcosm studies is recommended .

Q. How can NMR spectral data be interpreted to distinguish this compound from structural isomers like 3-pentylcyclopentan-1-ol?

- Methodological Answer : Analyze coupling patterns in the cyclopentanol ring. In this compound, the hydroxyl-bearing carbon (C1) shows vicinal coupling with C2 and C5 protons, appearing as a multiplet. For 3-substituted isomers, C1 couples with C2 and C5 but with distinct splitting due to dihedral angle differences. 2D NMR (COSY, HSQC) resolves overlapping signals .

Experimental Design & Data Analysis

Q. What strategies minimize byproduct formation during the synthesis of this compound?

- Methodological Answer :

Q. How can researchers design a robust stability study for this compound under varying storage conditions?

- Methodological Answer : Follow ICH Q1A guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.